
Methyl 2-mercapto-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-mercapto-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a mercapto group (-SH) attached to a benzene ring, with a methyl ester functional group (-COOCH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by thiolation to introduce the mercapto group. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents . The thiolation step can be achieved using thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-mercapto-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-mercapto-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which methyl 2-mercapto-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mercapto group can form disulfide bonds with proteins, affecting their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with a fluorine atom instead of a mercapto group.
2-Mercapto-5-methylbenzimidazole: Contains a benzimidazole ring instead of a benzene ring.
Mercaptobenzothiazole: Contains a thiazole ring and is used in rubber vulcanization.
Uniqueness
Methyl 2-mercapto-5-nitrobenzoate is unique due to the presence of both a nitro group and a mercapto group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NO4S |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
methyl 5-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)6-4-5(9(11)12)2-3-7(6)14/h2-4,14H,1H3 |
InChI-Schlüssel |
IBMLRKDDAWIVNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


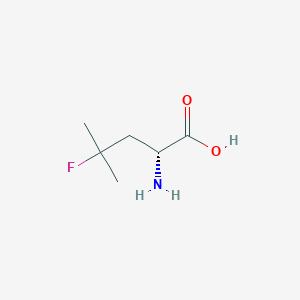
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
aminedihydrochloride](/img/structure/B13555094.png)
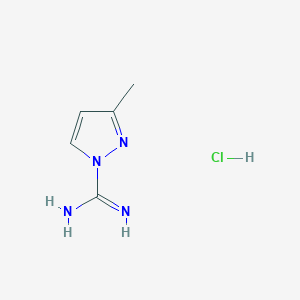
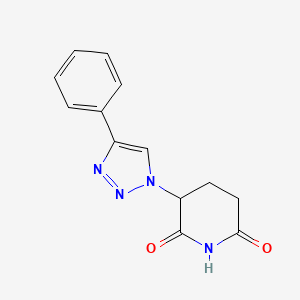
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
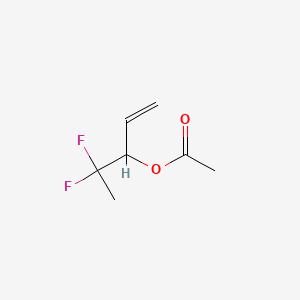
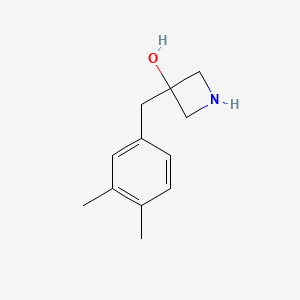

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
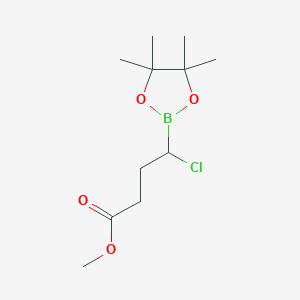
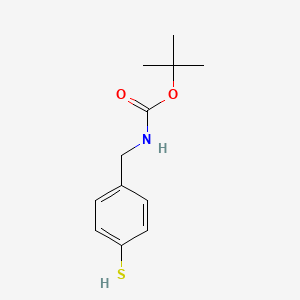

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
